{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine

Fluorine positional isomerism Sodium channel blockade MAO-B inhibition

{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine (CAS 938235-11-1) is a difunctionalized benzylamine building block (C₁₅H₁₆FNO₂, MW 261.29 g/mol) that combines a primary aminomethyl handle with a 2-fluorobenzyloxy-3-methoxyphenyl scaffold. This substitution pattern places the fluorine atom at the ortho position of the pendant benzyl ring, creating a sterically and electronically distinct architecture relative to its meta-fluorinated positional isomer.

Molecular Formula C15H16FNO2
Molecular Weight 261.29 g/mol
Cat. No. B12176812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine
Molecular FormulaC15H16FNO2
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2F
InChIInChI=1S/C15H16FNO2/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8H,9-10,17H2,1H3
InChIKeySAHIQXMLBSVROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine (CAS 938235-11-1) Matters for Medicinal Chemistry and Chemical Biology Procurement


{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine (CAS 938235-11-1) is a difunctionalized benzylamine building block (C₁₅H₁₆FNO₂, MW 261.29 g/mol) that combines a primary aminomethyl handle with a 2-fluorobenzyloxy-3-methoxyphenyl scaffold [1]. This substitution pattern places the fluorine atom at the ortho position of the pendant benzyl ring, creating a sterically and electronically distinct architecture relative to its meta-fluorinated positional isomer [2]. The compound serves as a versatile intermediate for constructing compound libraries targeting bromodomains, monoamine transporters, and ion channels—application spaces where the precise position of the fluorine substituent has been shown to drive divergent biological outcomes in clinically studied analogs such as ralfinamide (2-fluoro) versus safinamide (3-fluoro) [3].

Why Generic Substitution Risks Functional Divergence with {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine


Simple benzylamine analogs cannot recapitulate the structural identity of this compound because the 2-fluorobenzyloxy-3-methoxyphenyl framework embodies three interdependent features whose positions are non-interchangeable. First, the ortho-fluorine on the benzyl ring imposes a distinct molecular conformation and electronic surface compared to the meta- or para-fluorinated isomers—a difference that manifests as divergent therapeutic targeting in the ralfinamide/safinamide pair, where the 2-fluoro isomer acts as a sodium channel blocker (pain) while the 3-fluoro isomer functions as an MAO-B inhibitor (Parkinson's disease) [1]. Second, the 3-methoxy group on the central phenyl ring provides a hydrogen-bond acceptor that influences both the pKa of the benzylamine nitrogen and the compound's ability to serve as a substrate for further derivatization at the amine [2]. Third, the primary amine terminus enables chemoselective conjugation (reductive amination, amide coupling, sulfonamide formation) that cannot be replicated by N-alkylated analogs lacking the free -NH₂ group .

Product-Specific Quantitative Differentiation Evidence for {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine Procurement Decisions


2-Fluoro vs. 3-Fluoro Positional Isomerism Drives Divergent Biological Target Engagement in Structurally Analogous Drug Candidates

The ortho-fluorine substitution pattern of this compound's 2-fluorobenzyloxy group is structurally analogous to the pharmacophoric element of ralfinamide, which carries a 2-fluorobenzyloxy substituent and acts as a neuronal sodium channel blocker (Nav1.7) for neuropathic pain. In contrast, the meta-fluorinated positional isomer safinamide—built on the 3-fluorobenzyloxy scaffold corresponding to PubChem CID 16776677—is a selective monoamine oxidase B (MAO-B) inhibitor approved for Parkinson's disease, with an IC₅₀ of 163 nM against recombinant human MAO-B [1]. This divergence demonstrates that the fluorine position on the benzyl ring is not a minor substituent variation but a determinant of target protein engagement [2].

Fluorine positional isomerism Sodium channel blockade MAO-B inhibition

Derivatized Analog DCSM06-05 Demonstrates Quantified SMARCA2 Bromodomain Inhibition at Single-Digit Micromolar Potency

Direct N-alkylation of {4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylamine with 2-pyridinemethyl chloride yields DCSM06-05 (CAS 880811-10-9), which has been characterized as a validated SMARCA2 bromodomain inhibitor. DCSM06-05 demonstrates an IC₅₀ of 9 µM and a Kd of 22.4 µM against the SMARCA2 bromodomain . This provides direct evidence that the 2-fluorobenzyloxy-3-methoxyphenyl scaffold, when elaborated from the primary amine handle, can access the bromodomain acetyl-lysine binding pocket. In comparison, scaffold-matched analogs lacking the 2-fluorobenzyl substitution pattern show markedly weaker or undetectable SMARCA2-BRD engagement, as evidenced by SAR studies where high-affinity bromodomain ligands (Kd = 13–510 nM range) require optimal substitution vectors that the 2-fluorobenzyl group uniquely provides [1].

SMARCA2 bromodomain Epigenetic inhibitors N-alkylated benzylamine derivatives

Primary vs. Secondary Amine Reactivity Defines Downstream Synthetic Utility for Parallel Library Synthesis

The target compound possesses a free primary amine (-CH₂NH₂), confirmed by its exact mass of 261.1165 Da and a topological polar surface area of 44.5 Ų [1]. This contrasts directly with the widely available N-ethyl secondary amine analog (N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride, MW 289.35 g/mol, CAS 861452-01-9) . The primary amine permits three distinct chemoselective reactions—reductive amination, amide coupling, and sulfonamide formation—without steric hindrance from an N-alkyl group. In comparative synthetic workflows, the primary amine achieves typical amide coupling yields exceeding 80% under standard HATU/DIPEA conditions, whereas the N-ethyl secondary amine requires forcing conditions (elevated temperature, extended reaction times) and delivers yields typically 30–50% lower .

Primary amine chemoselectivity Solid-phase synthesis Building block versatility

2-Fluorobenzyl vs. 2-Chlorobenzyl Halogen Substitution Produces Divergent LogP and Steric Profiles Relevant to CNS Drug Design

The 2-fluorobenzyl group confers a computed XLogP3 of 2.1 for the target compound [1]. While the analogous 2-chlorobenzyl derivative has not been independently characterized in PubChem with an experimentally validated logP, the well-established Hansch π constant for chlorine (+0.71) versus fluorine (+0.14) predicts a logP increase of approximately 0.57 log units for the chlorinated analog, pushing the hypothetical value to ~2.7 [2]. This difference is meaningful in CNS drug design, where maintaining logP below 3.0 is a critical parameter for minimizing hERG liability and non-specific tissue binding. Additionally, the van der Waals radius of chlorine (1.75 Å) versus fluorine (1.47 Å) introduces greater steric bulk at the ortho position, which can sterically clash with binding-pocket residues in targets such as the voltage-gated sodium channel inner pore [3].

Halogen substitution effects CNS multiparameter optimization Lipophilicity

High-Value Application Scenarios for {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine Based on Differentiated Evidence


Epigenetic Bromodomain Inhibitor Lead Generation via Direct Amine Derivatization

This compound is the direct synthetic precursor to DCSM06-05, a validated SMARCA2-BRD inhibitor (IC₅₀ = 9 µM, Kd = 22.4 µM) . Procurement for bromodomain-focused medicinal chemistry programs enables rapid SAR expansion through parallel amide coupling or reductive amination of the primary amine, using the DCSM06-05 potency as a benchmark for analog ranking. The 2-fluorobenzyl group provides a shape-complementary hydrophobic contact for the bromodomain acetyl-lysine pocket that the 3-fluoro positional isomer cannot replicate due to altered exit vector geometry.

Voltage-Gated Sodium Channel (Nav1.7) Probe Design Leveraging 2-Fluorobenzyloxy Pharmacophore Precedent

The 2-fluorobenzyloxy motif is the critical pharmacophoric element of ralfinamide, a clinical-stage Nav1.7 blocker for neuropathic pain [1]. This compound provides the core scaffold with an additional 3-methoxy substituent that can be used to fine-tune channel subtype selectivity. The primary amine enables installation of diverse amino acid-derived amide side chains to probe the channel's extracellular pore region, a design strategy that has yielded nanomolar Nav1.7 inhibitors in published α-aminoamide series.

CNS-Penetrant Focused Library Synthesis with Optimized Physicochemical Starting Point

With a computed XLogP3 of 2.1, a molecular weight of 261.29 g/mol, and a topological polar surface area of 44.5 Ų, this compound resides within favorable CNS drug-like chemical space [2]. The primary amine provides a single H-bond donor and the methoxy and benzyloxy oxygens supply four H-bond acceptors—a balanced profile for blood-brain barrier permeability. The 2-fluorine atom contributes minimal lipophilicity burden (Hansch π = +0.14) compared to chlorine (+0.71), making this scaffold superior to chlorinated analogs for CNS library construction.

Chemical Biology Probe Synthesis for Target ID via Photoaffinity Labeling

The primary amine handle of this compound permits conjugation to photoaffinity labels (diazirine or benzophenone moieties) and click chemistry handles (alkyne or azide) in a single synthetic step. This enables the construction of trifunctional probes that retain the 2-fluorobenzyloxy scaffold for target protein engagement while appending reporters for pull-down and MS-based target identification. The structural precedent from the SMARCA2-BRD inhibitor DCSM06-05 and the Nav1.7 blocker ralfinamide [1] provides confidence that the scaffold moiety will maintain target binding after amine functionalization.

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